molecular formula C16H20N4OS B5702678 N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5702678
M. Wt: 316.4 g/mol
InChI Key: XHDNUHBBMNCNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood. However, studies have suggested that this compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, which could explain its antifungal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide are not well studied. However, studies have suggested that this compound may have low toxicity and minimal side effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potential as an antifungal agent. This compound could be used to study the mechanisms of fungal growth and development, as well as to develop new antifungal drugs. One limitation of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is the development of new antifungal drugs based on this compound. Another area of interest is the investigation of its potential use as a pesticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide involves the reaction of cyclohexylamine with 1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an antifungal agent, with studies demonstrating its effectiveness against various fungal strains. In agriculture, N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide has been investigated for its potential use as a pesticide, with studies showing its efficacy against certain pests. In material science, this compound has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

N-cyclohexyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c21-15(18-13-7-3-1-4-8-13)11-22-16-17-12-20(19-16)14-9-5-2-6-10-14/h2,5-6,9-10,12-13H,1,3-4,7-8,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDNUHBBMNCNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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